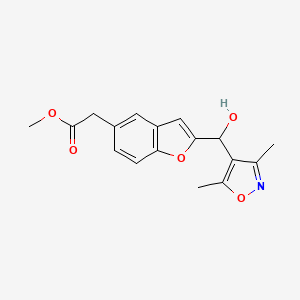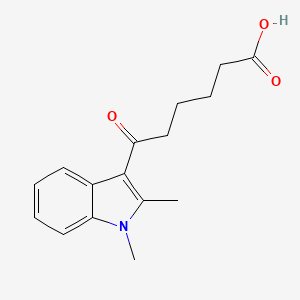
Agn-PC-0NI8AE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0NI8AE is a chemical compound with a molecular mass of 273.3276 daltons . It is a member of the silver-nanoparticle family, known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The preparation of Agn-PC-0NI8AE involves several synthetic routes and reaction conditions. Common methods include:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This involves the use of an electrochemical cell to reduce silver ions to form nanoparticles.
Wet Chemical Method: This method uses chemical reducing agents to convert silver ions into nanoparticles.
Polyol Method: This involves the reduction of silver ions in a polyol medium, often using ethylene glycol as both the solvent and reducing agent.
Analyse Des Réactions Chimiques
Agn-PC-0NI8AE undergoes various types of chemical reactions, including:
Oxidation: Involves the loss of electrons, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Involves the gain of electrons, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Halogenating Agents: Chlorine, bromine.
Major products formed from these reactions include various silver compounds and nanoparticles with different morphologies and properties .
Applications De Recherche Scientifique
Agn-PC-0NI8AE has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Employed in biological imaging and diagnostics due to its unique optical properties.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in the production of flexible electronics, sensors, and conductive inks.
Mécanisme D'action
The mechanism by which Agn-PC-0NI8AE exerts its effects involves several molecular targets and pathways. It primarily interacts with cellular membranes and proteins, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This interaction can disrupt cellular functions and lead to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Agn-PC-0NI8AE can be compared with other similar compounds, such as:
Silver Pentazolate (AgN5): Known for its high energy density and stability under high pressure.
Silver Nanoparticles (AgNPs): Widely used in various applications due to their excellent conductivity and antimicrobial properties.
Silver Azide (AgN3): Used as a primary explosive with excellent initiation performance.
This compound stands out due to its unique combination of properties, including high reactivity, stability, and versatility in various applications .
Propriétés
Numéro CAS |
339561-56-7 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
6-(1,2-dimethylindol-3-yl)-6-oxohexanoic acid |
InChI |
InChI=1S/C16H19NO3/c1-11-16(14(18)9-5-6-10-15(19)20)12-7-3-4-8-13(12)17(11)2/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,19,20) |
Clé InChI |
UAECHRGUUGZABV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C(=O)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


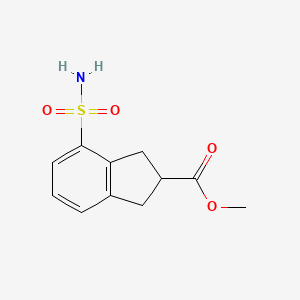
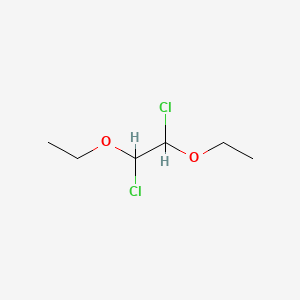
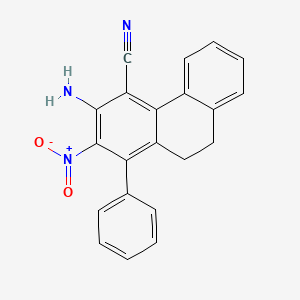
![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
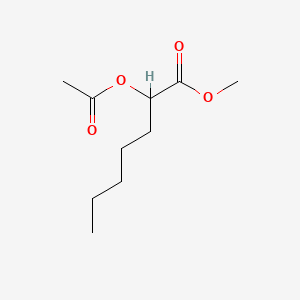
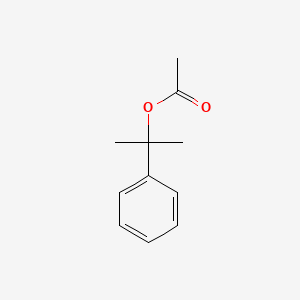
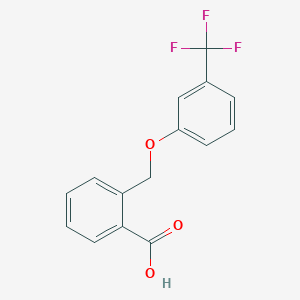
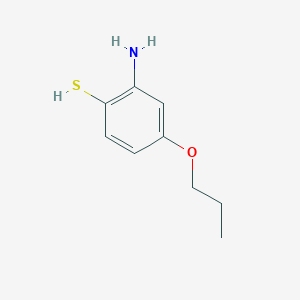
![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
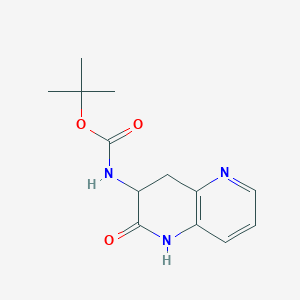
![2-[6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl]-5-Oxazolecarboxylic acid methyl ester](/img/structure/B13959496.png)

